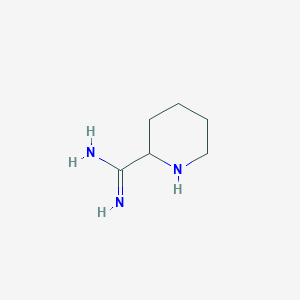

Piperidine-2-Carboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

piperidine-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3/c7-6(8)5-3-1-2-4-9-5/h5,9H,1-4H2,(H3,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFZBKQYVPXHGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Piperidine 2 Carboximidamide

Strategies for the Construction of the Piperidine-2-Carboximidamide Core

The formation of the this compound scaffold relies on two key transformations: the construction of the piperidine (B6355638) ring and the introduction of the carboximidamide functional group.

The synthesis of the piperidine ring is a well-established area of organic chemistry, with numerous methods available. nih.gov These strategies often involve the formation of one or two carbon-nitrogen bonds to close the six-membered ring.

Common approaches applicable to the synthesis of precursors for this compound include:

Hydrogenation of Pyridine (B92270) Derivatives : The catalytic hydrogenation of 2-cyanopyridine (B140075) or related pyridine precursors is a direct method to obtain the saturated piperidine ring. Various catalysts, including heterogeneous cobalt or ruthenium complexes, can facilitate this transformation, often under high pressure and temperature. nih.gov

Reductive Amination : Intramolecular reductive amination of δ-amino aldehydes or ketones is a powerful method for piperidine synthesis. This process involves the formation of an intermediate imine followed by reduction to yield the cyclic amine. beilstein-journals.orgmdpi.com

Radical Cyclization : Radical-mediated cyclization of unsaturated acyclic amines offers another route. For instance, a radical can be generated on the nitrogen atom, which then adds to a suitably positioned double or triple bond, followed by a final reduction or trapping step to form the piperidine ring. nih.gov

[5+1] Annulation : This method involves the reaction of a five-carbon component with a one-atom component (typically a nitrogen source) to construct the ring. For example, a 1,5-diol can react with a primary amine in the presence of an iridium catalyst to form the piperidine skeleton. organic-chemistry.org

A summary of selected cyclization strategies is presented below.

| Reaction Type | Starting Material Example | Key Reagents/Catalysts | Product |

| Catalytic Hydrogenation | 2-Cyanopyridine | H₂, Co/TiO₂ or RuCl₃ | Piperidine-2-carbonitrile |

| Reductive Amination | 5-Amino-1-pentanal derivative | NaBH₃CN or H₂/Pd-C | Substituted Piperidine |

| Radical Cyclization | Unsaturated N-haloamine | Initiator (e.g., AIBN), H-donor | Substituted Piperidine |

| [5+1] Annulation | 1,5-Diol and Primary Amine | Iridium(III) Complex | N-Substituted Piperidine |

The carboximidamide group, also known as an amidine, is a key functional group in the target molecule. wisdomlib.org The most common and direct method for its synthesis starts from a nitrile precursor, such as piperidine-2-carbonitrile.

Pinner Reaction : This is a classic method for converting nitriles into amidines. The reaction proceeds in two steps:

Treatment of the nitrile (e.g., N-protected piperidine-2-carbonitrile) with an alcohol (like ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. This forms an intermediate imino ether hydrochloride, commonly known as a Pinner salt.

The Pinner salt is then treated with ammonia (B1221849) or an amine in a process called aminolysis to displace the alkoxy group and form the desired carboximidamide hydrochloride salt.

Zinc-Mediated Amine Addition : The addition of amines to nitriles can be catalyzed by zinc(II) compounds. This method can facilitate the formation of N-substituted amidines directly from the nitrile and a corresponding amine. rsc.org

The general scheme for the Pinner reaction is shown below: Step 1: R-C≡N + R'-OH + HCl → [R-C(=NH₂⁺Cl⁻)-OR'] (Pinner Salt)* Step 2: [R-C(=NH₂⁺Cl⁻)-OR'] + R''-NH₂ → R-C(=NH)-NH-R'' + R'-OH + HCl

Many biologically active molecules are chiral, making the stereocontrolled synthesis of piperidine derivatives a significant area of research. nih.gov Enantioselective and diastereoselective approaches aim to control the three-dimensional arrangement of atoms in the molecule.

Asymmetric Catalysis : Chiral catalysts can be used to favor the formation of one enantiomer over the other during the ring-forming step. For example, rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) precursor can produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be converted to chiral piperidines. snnu.edu.cn Similarly, copper-catalyzed asymmetric cyclization of hydroxylamine (B1172632) esters can yield chiral piperidine derivatives. nih.gov

Use of Chiral Auxiliaries : A chiral auxiliary, a molecule that is temporarily incorporated into the starting material, can direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. For instance, cyclodehydration of δ-oxoacids with a chiral amino alcohol like (R)-phenylglycinol can produce chiral bicyclic lactams, which serve as precursors for enantiopure 2-substituted piperidines. rsc.org

Kinetic Resolution : This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. For example, a chiral base system can be used to selectively deprotonate one enantiomer of a racemic N-protected 2-arylpiperidine, allowing for the separation of the enantiomers. whiterose.ac.uk

Starting from the Chiral Pool : Readily available, enantiomerically pure natural products (e.g., amino acids) can be used as starting materials. Their inherent chirality is carried through the synthetic sequence to the final product.

A notable enantioselective method involves the δ C-H cyanation of acyclic amines using a chiral copper catalyst. This reaction installs a nitrile group at the δ-position with high enantioselectivity, and the resulting δ-aminonitrile can be cyclized to form a chiral piperidine. nih.gov

Synthesis and Derivatization of Analogues of this compound

To explore structure-activity relationships, analogues of the parent compound are often synthesized. This involves modifying the piperidine ring or the carboximidamide group.

The piperidine ring offers sites for substitution at both the nitrogen and carbon atoms.

N-Substitution : The secondary amine of the piperidine ring is a nucleophilic site that can be readily functionalized.

Alkylation : Reaction with alkyl halides or similar electrophiles introduces alkyl groups onto the nitrogen. acs.org

Acylation : Treatment with acyl chlorides or anhydrides forms N-acyl derivatives.

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a common method for N-alkylation. researchgate.net

Aza-Michael Reaction : The piperidine nitrogen can undergo conjugate addition to α,β-unsaturated carbonyl compounds or nitriles. researchgate.net

C-Substitution : Introducing substituents onto the carbon atoms of the piperidine ring is more complex.

Functionalization of Precursors : The most common strategy is to use a starting material that already contains the desired substitution pattern before the cyclization step. ajchem-a.com

Deprotonation-Alkylation : N-protected piperidines can be deprotonated at the C2 position using a strong base (e.g., n-butyllithium), and the resulting organolithium species can react with various electrophiles to introduce substituents. youtube.com

The table below summarizes common derivatization reactions on the piperidine nitrogen.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base | N-Alkylpiperidine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl), Base | N-Acylpiperidine (Amide) |

| Reductive Amination | Aldehyde (e.g., PhCHO), NaBH(OAc)₃ | N-Benzylpiperidine |

| Aza-Michael Addition | Acrylonitrile | N-(2-cyanoethyl)piperidine |

Functional group interconversion (FGI) refers to the transformation of one functional group into another. solubilityofthings.com The carboximidamide group itself can be modified or converted into other functionalities.

N-Alkylation/Acylation of the Amidine : The nitrogen atoms of the carboximidamide group can be further alkylated or acylated, leading to more complex derivatives.

Hydrolysis : Under certain conditions, amidines can be hydrolyzed back to the corresponding carboxamide or carboxylic acid.

Cyclization : The carboximidamide moiety can be used as a building block for the synthesis of other heterocyclic rings. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) ring.

Conversion to Nitrile : Dehydration of a primary carboxamide (which can be an intermediate or a hydrolysis product of the amidine) can regenerate the nitrile functional group using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). vanderbilt.edu

These transformations allow for the fine-tuning of the molecule's properties and the creation of a library of diverse compounds for further investigation.

Design and Synthesis of Hybrid Molecular Scaffolds Incorporating this compound (e.g., Piperine-Carboximidamide Hybrids)

The strategic design of hybrid molecules that incorporate the this compound scaffold is a key area of research, particularly in the development of new therapeutic agents. A notable example is the creation of piperine-carboximidamide hybrids, which merge the pharmacophoric features of piperine (B192125), a natural alkaloid, with an aryl carboximidamide moiety. nih.govsemanticscholar.org

The synthesis of these hybrids begins with the extraction and purification of piperine from natural sources. nih.gov The piperine is then subjected to hydrolysis using alcoholic potassium hydroxide (B78521) (KOH) to yield piperic acid. nih.gov In parallel, a series of amidoximes are prepared. nih.gov The core synthetic step involves the coupling of piperic acid with the various amidoximes. This is achieved using N,N'-carbonyldiimidazole (CDI) as a coupling agent in dry acetonitrile (B52724) at room temperature. nih.gov The resulting piperine-carboximidamide hybrids are then purified, often by crystallization. nih.gov The structures of these novel compounds are typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and elemental microanalyses. nih.gov

This molecular hybridization approach aims to create potent antiproliferative agents by targeting multiple cellular pathways. nih.govtandfonline.com Research has shown that these hybrids exhibit inhibitory activity against targets like EGFR (Epidermal Growth Factor Receptor), BRAFV600E (a mutated protein kinase), and CDK2 (Cyclin-Dependent Kinase 2). tandfonline.comnih.gov The antiproliferative effects of these compounds have been evaluated against various human cancer cell lines. nih.govtandfonline.com For instance, certain derivatives have shown significant inhibitory potency. tandfonline.comnih.gov The 3-chloro phenyl derivative, for example, was identified as a particularly potent inhibitor of EGFR. nih.govsemanticscholar.org

| Compound ID | Target | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

|---|---|---|---|---|

| VIg (R = 3-Cl) | EGFR | 96 | Erlotinib | 80 ± 5 |

| VIf | BRAFV600E | 49 | Vemurafenib | - |

| VIk | BRAFV600E | 40 | Vemurafenib | - |

| VIk | CDK2 | 12 | Dinaciclib | - |

Exploration of Reaction Pathways and Chemical Reactivity

The this compound framework possesses multiple reactive sites, allowing for a variety of chemical transformations. The reactivity is centered around the piperidine ring and the carboximidamide functional group.

Oxidative Transformations of this compound

The piperidine ring is susceptible to oxidation. Electrochemical oxidation represents one method for such transformations. For example, the electrochemical oxidation of a related compound, piperidine carbamate (B1207046), has been studied. researchgate.net This suggests that the nitrogen atom and the adjacent α-carbon (C2) of the piperidine ring in this compound are potential sites for oxidative functionalization. Such reactions can lead to the formation of enamines or other oxidized species, providing a pathway to further derivatization.

Reductive Pathways Involving the Piperidine and Carboximidamide Functionalities

The carboximidamide group itself can also undergo reduction, although this is less commonly explored in this specific context. Depending on the reducing agent and conditions, the C=N double bond could be reduced to afford a diamine functionality, further expanding the chemical space accessible from this scaffold.

Nucleophilic and Electrophilic Substitution Reactions on the this compound Framework

The piperidine ring can be functionalized through various substitution reactions. Nucleophilic substitution at the C2 position is a key transformation. For instance, 2-methoxy- or 2-acyloxypiperidines can react with nucleophiles like silyl (B83357) enolates in the presence of a catalyst to afford 2-alkylated products. researchgate.net Furthermore, the piperidine framework can be manipulated to act as a nucleophile itself. By converting iminium ions derived from carbohydrate-based piperidine precursors into enamines in situ, these intermediates can participate in Michael and oxa-Diels-Alder reactions, allowing for the introduction of substituents at the 3-position or at both the 2- and 3-positions. nii.ac.jp

Electrophilic substitution typically occurs at the nitrogen atoms. The lone pair of electrons on the piperidine nitrogen allows it to act as a nucleophile, reacting with a wide range of electrophiles. Similarly, the nitrogen atoms of the carboximidamide group are also nucleophilic and can be targeted by electrophiles.

Metal-Catalyzed and Metal-Free Reaction Conditions for Functionalization

Modern synthetic chemistry offers a plethora of metal-catalyzed and metal-free methods for the functionalization of heterocyclic compounds like piperidine.

Metal-Catalyzed Reactions: Transition metals play a pivotal role in the site-selective functionalization of the piperidine ring. Rhodium-catalyzed C-H insertion reactions are a powerful tool for introducing substituents. nih.govnih.gov By selecting the appropriate rhodium catalyst and nitrogen-protecting group, it is possible to direct C-H functionalization to the C2 position of the piperidine ring. nih.govnih.gov Palladium catalysis is also employed, for example, in the C-2 arylation of piperidines using aryl boronates, where a pyridyl directing group guides the reaction. researchgate.net Copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins is another method used to construct N-functionalized piperidines. scispace.com

| Reaction Type | Metal Catalyst | Position Functionalized | Key Features |

|---|---|---|---|

| C-H Insertion | Rhodium (e.g., Rh₂(R-TCPTAD)₄) | C2 | Site selectivity controlled by catalyst and N-protecting group. nih.govnih.gov |

| C-H Arylation | Palladium | C2 | Requires a directing group (e.g., N-pyridyl) for site selectivity. researchgate.net |

| Intramolecular Carboamination | Copper (e.g., Copper(II) neodecanoate) | - (Ring Formation) | Forms N-functionalized piperidines from alkenyl N-arylsulfonamides. scispace.com |

| Nucleophilic Substitution | Scandium (e.g., Sc(OTf)₃) | C2 | Catalyzes reaction of 2-acyloxypiperidines with silyl enolates. researchgate.net |

Metal-Free Reactions: While metal-catalyzed reactions are prevalent, metal-free alternatives are gaining traction. rsc.org Photoredox catalysis, which can utilize metal complexes but also purely organic dyes, enables α-amino C–H arylation of piperidine derivatives with electron-deficient cyano(hetero)arenes. nih.govchemrxiv.org Additionally, metal-free oxidative coupling reactions, such as those using N-hydroxyphthalimide (NHPI) as a catalyst with oxygen as the terminal oxidant, represent a greener approach to forming C-N and C-C bonds, and such principles could be applied to the functionalization of the this compound scaffold. rsc.org

Detailed Structural Information for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and literature, detailed experimental data required to generate an article on the advanced structural characterization and conformational analysis of this compound is not available.

The specific information sought, including high-resolution X-ray crystallography data (bond lengths, angles, ring conformation, and intermolecular interactions) and comprehensive spectroscopic data (NMR and IR), could not be located for the precise chemical compound "this compound."

While information exists for structurally related but distinct molecules, such as the aromatic analogue pyridine-2-carboximidamide or the constitutional isomer piperidine-1-carboximidamide, these data are not applicable. The differences in the position of the carboximidamide group (at the ring nitrogen in the 1-isomer versus a ring carbon in the 2-isomer) and the nature of the ring system (aromatic pyridine versus aliphatic piperidine) lead to fundamentally different structural and electronic properties.

Using data from these analogues would be scientifically inaccurate and would not pertain to the specific molecular architecture of this compound as requested. Consequently, the requested article, with its detailed and specific structural sections, cannot be generated at this time. Further experimental research and publication would be required for this information to become available.

Advanced Structural Characterization and Conformational Analysis of Piperidine 2 Carboximidamide

Comprehensive Spectroscopic Investigations for Structural Elucidation

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) serves as a critical analytical technique for the structural elucidation of piperidine-2-carboximidamide, providing essential information about its molecular weight and fragmentation behavior. By employing various ionization techniques, such as Electrospray Ionization (ESI) and Electron Ionization (EI), detailed insights into the molecule's structure and stability can be obtained. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments are particularly valuable for establishing the fragmentation pathways of this compound. In these experiments, the protonated molecular ion is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions. The fragmentation patterns are largely dictated by the structure of the piperidine (B6355638) ring and the carboximidamide functional group.

The fragmentation of the piperidine ring often proceeds via alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. This can result in the opening of the ring and the formation of various charged fragments. The presence of the carboximidamide group at the 2-position significantly influences the fragmentation cascade. Cleavage of the C-C bond between the piperidine ring and the carboximidamide group is a probable fragmentation route. Furthermore, the carboximidamide moiety itself can undergo specific fragmentations, such as the loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂).

While specific experimental mass spectra for this compound are not widely published, the expected fragmentation patterns can be predicted based on the known mass spectral behavior of related piperidine and amidine compounds. pps.org.pknih.govresearchgate.netnih.gov For instance, studies on various piperidine derivatives show characteristic losses from the saturated heterocyclic ring system. nist.govscielo.brnist.gov Similarly, the fragmentation of cyclic amidines has been documented, providing a basis for predicting the behavior of the carboximidamide group. researchgate.net

A plausible fragmentation pathway for protonated this compound ([C₆H₁₃N₃]+H⁺) would involve initial cleavages around the piperidine ring and the exocyclic group. The following data table outlines some of the expected key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures based on established fragmentation mechanisms of similar compounds.

Interactive Data Table: Predicted Mass Spectrometry Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Description of Fragmentation |

| 128.1182 | [C₆H₁₄N₃]⁺ | Protonated molecular ion |

| 111.0920 | [C₆H₁₁N₂]⁺ | Loss of ammonia (NH₃) from the carboximidamide group |

| 84.0811 | [C₅H₁₀N]⁺ | Alpha-cleavage of the piperidine ring with loss of the carboximidamide group |

| 70.0651 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring |

| 44.0500 | [CH₄N₂]⁺ | Fragment corresponding to the carboximidamide moiety |

This predictive analysis, grounded in the established principles of mass spectrometry and the fragmentation patterns of analogous structures, provides a robust framework for the structural confirmation of this compound and its derivatives in future experimental studies.

Computational and Theoretical Chemical Investigations of Piperidine 2 Carboximidamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of piperidine-2-carboximidamide at the atomic level. These methods allow for a detailed analysis of the molecule's electronic distribution and reactivity.

Density Functional Theory (DFT) Applications to Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scielo.org.mx For piperidine (B6355638) derivatives, DFT calculations, often using basis sets like B3LYP/6-31+G(d,p), are employed to determine the most stable molecular geometry by finding the minimum energy conformation. scielo.org.mxmdpi.com This involves optimizing bond lengths, bond angles, and dihedral angles. scielo.org.mx The stability of the molecule is further analyzed through calculations of its total energy and by examining the delocalization of charges, which can be assessed using techniques like Natural Bond Orbital (NBO) analysis. researchgate.net The optimized geometry provides a foundational understanding of the molecule's three-dimensional arrangement of atoms. scielo.org.mx

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models are instrumental in predicting and interpreting the spectroscopic data of molecules like this compound. researchgate.net Computational methods can forecast various spectra, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nptel.ac.in These predictions are often compared with experimental data to confirm the molecular structure. scielo.org.mx For instance, in related piperidine compounds, specific proton and carbon signals can be assigned to the piperidine ring and its substituents. ub.edu

Infrared (IR) Spectroscopy : The vibrational frequencies in an IR spectrum can be calculated theoretically. nptel.ac.in These calculated frequencies, after appropriate scaling, can be matched with experimental IR spectra to identify characteristic functional group vibrations, such as N-H and C=N stretching in the carboximidamide group and C-H and C-N stretching in the piperidine ring. researchgate.netnih.gov

UV-Vis Spectroscopy : The electronic transitions responsible for UV-Vis absorption can be modeled. researchgate.netnptel.ac.in These calculations help in understanding the electronic properties of the molecule, such as the transitions between molecular orbitals. researchgate.net

These theoretical predictions are invaluable for the structural elucidation of newly synthesized compounds. nptel.ac.in

Analysis of Frontier Molecular Orbitals and Electrostatic Potentials

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. mdpi.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a larger gap suggests higher stability. malayajournal.org For piperidine derivatives, the HOMO is often located on the piperidine ring, while the LUMO may be distributed across other parts of the molecule, depending on the substituents. ajchem-a.com

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around a molecule. malayajournal.org It helps in identifying the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. mdpi.comresearchgate.net These maps are useful for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. mdpi.commalayajournal.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, particularly its conformational flexibility and interactions with biological macromolecules.

Conformational Energy Landscape Exploration and Preferred Conformations

The conformational flexibility of the piperidine ring is a critical aspect of its chemistry. Computational methods can be used to explore the potential energy surface of this compound to identify its various possible conformations and their relative energies. researchgate.net This analysis helps in determining the most stable or preferred conformations of the molecule in different environments. nih.gov Techniques like the Energy Landscape Visualization Method (ELViM) can be employed to analyze ensembles of conformations and identify the most prevalent structures. biorxiv.org Understanding the conformational landscape is essential as the biological activity of a molecule can be highly dependent on its three-dimensional shape. nih.gov

Ligand-Target Interaction Prediction through Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. openaccessjournals.comnih.gov This method is widely used to study the interactions between potential drug candidates, like derivatives of this compound, and their biological targets. openaccessjournals.comnih.gov Docking simulations can predict the binding affinity, which is a measure of the strength of the interaction, and the binding mode, which describes how the ligand fits into the active site of the protein. nih.govnih.gov

Dynamics of Intermolecular Interactions in Solvent Environments

The behavior of a molecule in a solvent is critical for understanding its chemical reactivity and biological availability. While specific molecular dynamics (MD) simulations for this compound in various solvents are not documented, studies on analogous compounds like Piperidine-2-carbaldehyde offer valuable insights.

Theoretical investigations on Piperidine-2-carbaldehyde using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been conducted to understand its molecular structure and properties in different solvent environments. aminer.org These studies typically involve simulating the UV-Vis spectra in various solvents to observe shifts in the maximum absorption wavelength (λmax), which indicates the extent of solute-solvent interactions. aminer.org For instance, the effect of solvents on the electronic properties can be predicted, revealing how polarity may influence the molecule's stability and reactivity. dntb.gov.ua

Furthermore, research on piperidine itself has shown that its interaction with surfaces and ions is influenced by its conformational state (axial vs. equatorial). royalsocietypublishing.orgnih.gov DFT calculations have been employed to analyze these conformational preferences and the resulting charge transfer between piperidine and a metal surface. royalsocietypublishing.orgnih.gov It is reasonable to infer that the carboximidamide group in this compound, with its hydrogen bond donors and acceptors, would lead to significant and specific interactions with protic and aprotic solvents. MD simulations would be instrumental in mapping these interactions, revealing the stability of the solute-solvent complexes and the residence time of solvent molecules around the functional groups of the compound. urfu.rufrontiersin.org

Table 1: Projected Solvent Effects on this compound Based on Analog Studies

| Computational Method | Investigated Analog | Key Findings and Relevance to this compound |

| TD-DFT | Piperidine-2-carbaldehyde | Simulated UV-Vis spectra in various solvents indicate that the electronic absorption properties are sensitive to the solvent environment. Similar behavior is expected for this compound, affecting its spectroscopic signature and photochemical stability. aminer.org |

| DFT | Piperidine | Conformational analysis (axial vs. equatorial) influences its interaction with metal surfaces, involving charge transfer. The conformational preference of the carboximidamide group at the 2-position will be crucial in dictating its intermolecular interactions. royalsocietypublishing.orgnih.gov |

| Molecular Dynamics | Piperidine Derivatives | MD simulations on various piperidine-containing compounds have been used to determine the stability of ligand-protein complexes, highlighting the importance of the piperidine scaffold in maintaining structural integrity during biological interactions. frontiersin.orgnih.gov |

Structure-Activity Relationship (SAR) Studies through Computational Methods

Computational methods are pivotal in elucidating the Structure-Activity Relationships (SAR) of bioactive molecules. For this compound, while direct SAR studies are sparse, research on related structures provides a framework for understanding how its molecular features may govern its biological activity.

Identification of Key Pharmacophoric Features

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. researchgate.netnih.gov For piperidine-containing compounds, the piperidine ring often serves as a central scaffold, providing a rigid framework for the orientation of various functional groups. nih.govmdpi.com

In studies of piperine-carboximidamide hybrids, which feature a more complex scaffold, molecular docking has identified key interactions with biological targets like EGFR, BRAF, and CDK2. researchgate.netnih.gov The carboximidamide moiety, in particular, is often highlighted for its role in forming crucial hydrogen bonds with amino acid residues in protein active sites. nih.gov Based on these findings, the key pharmacophoric features of this compound are predicted to be:

A Hydrogen Bond Donor/Acceptor Group: The carboximidamide group (-C(=NH)NH2) is a prime candidate for forming hydrogen bonds.

A Basic Nitrogen Atom: The piperidine ring nitrogen can act as a hydrogen bond acceptor or be protonated, forming ionic interactions.

A Hydrophobic Core: The saturated piperidine ring provides a non-polar surface that can engage in van der Waals or hydrophobic interactions.

Table 2: Predicted Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Origin | Potential Biological Interaction |

| Hydrogen Bond Donor | -NH2 and =NH of the carboximidamide group | Interaction with electronegative atoms (e.g., oxygen, nitrogen) in receptor sites. |

| Hydrogen Bond Acceptor | =NH of the carboximidamide group and ring nitrogen | Interaction with hydrogen-bond-donating residues (e.g., serine, threonine) in proteins. |

| Positively Ionizable Site | Piperidine ring nitrogen | Potential for salt bridge formation with acidic residues (e.g., aspartate, glutamate) at physiological pH. |

| Hydrophobic Feature | Piperidine ring's hydrocarbon backbone | Engagement in hydrophobic pockets within a biological target. |

Elucidation of Molecular Features Influencing Biological Interaction Affinity

The affinity of a ligand for its biological target is governed by a combination of electronic and steric factors. Computational studies on piperidine derivatives help to dissect these contributions.

Molecular docking studies on various piperidine-based inhibitors have shown that the substitution pattern on the piperidine ring is critical for binding affinity. nih.govrsc.org For this compound, the placement of the carboximidamide group at the 2-position is significant. Conformational analysis of 2-substituted piperidines suggests a preference for the axial position of the substituent, which can orient it for optimal interaction with a target protein. wuxiapptec.comnih.gov

Furthermore, the electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can predict the reactivity and interaction capabilities of the molecule. dntb.gov.ua DFT studies on related carboximidamide compounds have shown that the carboximidamide moiety is often involved in the key molecular orbitals, indicating its importance in chemical reactions and biological interactions. urfu.ru The molecular electrostatic potential (MEP) map would further reveal the electron-rich and electron-deficient regions, guiding the understanding of how this compound would interact with a receptor's electrostatic field. dntb.gov.ua

In a series of designed 4-aminopiperidine (B84694) derivatives, DFT studies were used to correlate the electronic properties (HOMO-LUMO gap) of the most and least potent compounds with their reactivity, suggesting that a smaller energy gap corresponds to higher reactivity and biological activity. bohrium.com Similar computational approaches would be invaluable in rationalizing the biological interaction affinity of this compound and in guiding the design of more potent analogs.

Mechanistic Elucidation of Molecular Interactions of Piperidine 2 Carboximidamide Non Clinical Focus

Molecular Recognition and Binding with Enzyme Active Sites

The unique stereoelectronic properties of the piperidine (B6355638) ring and the carboximidamide group allow for specific interactions within the active sites of various enzymes. The protonated carboximidamide can act as a strong hydrogen bond donor and engage in charge-assisted interactions, while the piperidine ring can adopt various conformations to fit into hydrophobic pockets.

Mechanisms of Kinase Inhibition (e.g., EGFR, BRAF, CDK2 Inhibition)

Derivatives of the piperidine-carboximidamide structure have been explored as inhibitors of several protein kinases crucial in cell signaling pathways. The mechanism of inhibition often involves competition with ATP for binding to the kinase's active site.

EGFR and BRAF Inhibition : A series of piperine-carboximidamide hybrids have been developed as multi-targeted agents against Epidermal Growth Factor Receptor (EGFR), BRAF, and Cyclin-Dependent Kinase 2 (CDK2) nih.gov. Certain hybrids demonstrated potent inhibitory activity against the BRAFV600E mutant, with IC50 values as low as 40 nM nih.govsemanticscholar.org. Docking simulations suggest these compounds bind within the kinase active site, forming key interactions that stabilize the inhibitor-enzyme complex and prevent the binding of ATP nih.gov. The carboximidamide moiety is crucial for establishing hydrogen bonds within the active site, contributing to the inhibitory potency.

CDK2 Inhibition : The piperidine scaffold is a component of various CDK2 inhibitors. Pyrimidine-piperidine derivatives have shown potent activity against CDK2 and have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cell lines nih.gov. Molecular docking studies reveal that the pyrimidine (B1678525) portion of such scaffolds can form essential hydrogen bonds with the hinge region of CDK2 (specifically with the Leu83 residue), a critical interaction for inhibitory activity nih.gov. Hybrid molecules incorporating benzofuran (B130515) and piperazine (B1678402) (a related heterocycle) linked to acylhydrazone tails have also been designed as potent type II CDK2 inhibitors, with IC50 values as low as 40.91 nM acs.org.

Table 1: Inhibitory Activity of Piperidine-Carboximidamide Derivatives Against Kinases

| Compound Class | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Piperine-Carboximidamide Hybrid (VIk) | BRAFV600E | 40 | nih.govsemanticscholar.org |

| Piperine-Carboximidamide Hybrid (VIf) | BRAFV600E | 49 | nih.govsemanticscholar.org |

| Piperine-Carboximidamide Hybrid (VIc) | EGFR | 96 | semanticscholar.org |

| Benzofuran-Piperazine Hybrid (9h) | CDK2 | 40.91 | acs.org |

| Benzofuran-Piperazine Hybrid (11d) | CDK2 | 41.70 | acs.org |

Interaction with Serine Proteases (e.g., TMPRSS2)

The piperidine moiety is a component of inhibitors designed to target serine proteases, a class of enzymes involved in various physiological and pathological processes. One such enzyme, Transmembrane Protease, Serine 2 (TMPRSS2), is critical for the activation of viral spike proteins, including that of SARS-CoV-2 mdpi.comnih.gov.

Peptidomimetic inhibitors incorporating a piperidine carbamate (B1207046) structure have been rationally designed to target serine proteases like matriptase and hepsin dundee.ac.uk. These inhibitors are comparable in potency to larger tetrapeptide inhibitors dundee.ac.uk. The mechanism involves the piperidine structure fitting into the enzyme's binding pockets, while the reactive moiety (e.g., carbamate) interacts with the catalytic serine residue. Known synthetic serine protease inhibitors like Camostat can block TMPRSS2 activity, and docking studies show its ability to bind specifically to residues in the catalytic triad, such as Ser441 and Asp435 nih.govnih.gov. Although direct studies on Piperidine-2-Carboximidamide are limited, the basic amidine group is a known pharmacophore for serine protease inhibition, suggesting a potential interaction mechanism where it mimics the binding of arginine or lysine (B10760008) substrates in the S1 pocket of the enzyme.

Modulation of Acetylcholinesterase and Other Enzyme Systems

Piperidine-based compounds have been extensively studied as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

A series of N-benzylpiperidine carboxamide derivatives were designed based on a lead compound that showed potent AChE inhibition (IC50 of 0.03 µM) semanticscholar.orgfrontiersin.org. By replacing a metabolically labile ester linker with a more stable amide linker, researchers developed analogues with significant in vitro inhibitory activity against AChE semanticscholar.orgfrontiersin.org. Molecular dynamics simulations of these compounds indicate a binding mode similar to that of the approved drug donepezil (B133215) semanticscholar.orgfrontiersin.org. The piperidine ring and the associated nitrogen atom are key for interacting with the enzyme's catalytic and peripheral anionic sites. Other studies have focused on developing dual-target ligands that inhibit AChE while also interacting with the serotonin (B10506) transporter (SERT), leveraging the functionalized piperidine core to achieve this polypharmacological profile nih.gov.

Interactions with Fatty Acid Metabolism Enzymes (e.g., FabH-CoA complex)

The bacterial type II fatty acid biosynthesis (FAS-II) pathway, which involves enzymes like β-ketoacyl-ACP synthase III (FabH), is an attractive target for antimicrobial drug development dundee.ac.uk. FabH catalyzes the initial condensation step in fatty acid synthesis, condensing acyl-CoA with malonyl-ACP.

While direct inhibitors of FabH based on the this compound structure are not extensively documented, related piperidine and piperazine carboxamides and carbamates have been successfully developed as potent inhibitors of another key enzyme in fatty acid metabolism: Fatty Acid Amide Hydrolase (FAAH) frontiersin.org. FAAH is a serine hydrolase that degrades endocannabinoids, which are fatty acid derivatives nih.gov. The inhibitory mechanism for these compounds involves the piperidine or piperazine ring system positioning a reactive carbamate or carboxamide group to interact with the catalytic serine residue of FAAH, leading to inhibition nih.gov. This demonstrates the utility of the piperidine carboxamide scaffold in targeting enzymes within fatty acid metabolic pathways.

Receptor Binding Studies and Ligand-Receptor Dynamics

The interaction of a ligand with its receptor is not a static event but a dynamic process involving conformational changes in both molecules. Molecular dynamics simulations and NMR studies are crucial for understanding these complex transitions and the forces that govern them, such as cation-π interactions and hydrogen bonding.

Cation-π Interactions and Hydrogen Bonding in Ligand-Receptor Complexes

Cation-π interactions and hydrogen bonds are fundamental non-covalent forces that determine the affinity and specificity of ligand-receptor binding. The this compound structure contains key features for participating in both types of interactions.

Cation-π Interactions : The protonated piperidine nitrogen can act as a cation that interacts favorably with the electron-rich face of aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a receptor binding pocket nih.gov. Computational studies on piperidine-based ligands for the Sigma-1 receptor (S1R) have shown that this cation-π interaction, specifically with a Phe107 residue, is a stabilizing force for high-affinity ligands nih.gov.

Hydrogen Bonding : The carboximidamide group is an excellent hydrogen bond donor, while the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor. In studies of piperidine derivatives binding to the S1R, the ionized nitrogen atom of the piperidine ring forms a salt bridge (a combination of hydrogen bonding and electrostatic interaction) with glutamate (B1630785) (Glu172) and aspartate (Asp126) residues nih.gov. The -NH group of the piperidine itself can also form hydrogen bonds with oxygen atoms of carbonyl groups on acceptor molecules. These networks of hydrogen bonds are critical for anchoring the ligand within the binding site and ensuring high-affinity interaction nih.gov.

Allosteric Binding Site Identification and Characterization

The identification and characterization of allosteric binding sites are crucial for understanding the mechanism of action of molecules such as this compound and its analogs. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. Research into related piperidine compounds has provided insights into how these molecules can interact with allosteric sites on important biological targets.

Studies on a class of piperidine carboxamides have identified a hydrophobic allosteric binding site on the transient receptor potential ankyrin 1 (TRPA1) channel, a target for treating pain and inflammation. nih.gov This binding site is located at the interface of the pore helix 1 (PH1) and the S5 and S6 transmembrane segments. nih.gov Notably, this site overlaps with the binding sites of other known allosteric modulators, suggesting a conserved mechanism of action. nih.gov The interaction of piperidine carboxamides with this site is noncovalent and leads to the activation of the TRPA1 channel. nih.gov Structural modeling, molecular docking, and mutational analysis have been employed to delineate the specific residues critical for these interactions. nih.gov

Further research into piperidine derivatives has explored their potential as allosteric modulators for other targets. For instance, in silico analysis has been used to investigate the competitive binding of carboxamide derivatives of piperidine to the CCR5 receptor, a key co-receptor for HIV entry. nih.gov Such computational approaches are instrumental in predicting and characterizing potential allosteric binding sites, guiding the design of new therapeutic agents. mdpi.comyoutube.com

The table below summarizes key findings related to the allosteric binding of piperidine-containing compounds to their respective targets.

| Compound Class | Target Protein | Location of Allosteric Site | Key Interacting Residues/Domains | Method of Identification |

| Piperidine Carboxamides | TRPA1 Channel | Interface of pore helix 1 (PH1) and S5/S6 transmembrane segments nih.gov | Hydrophobic residues at the interface nih.gov | Structural modeling, molecular docking, mutational analysis nih.gov |

| Sulfo Carboxamide derivatives of Piperidine | CCR5 | Not explicitly defined | Not explicitly defined | Molecular Dynamics Simulation nih.gov |

Interrogation of Nucleic Acid and Other Biomolecular Interactions (e.g., DNA)

The interaction of small molecules with nucleic acids, such as DNA, can have significant biological consequences, including the regulation of gene expression and the induction of cellular pathways. While direct studies on this compound's interaction with DNA are not extensively detailed in the provided context, research on structurally related compounds provides a framework for understanding these potential interactions.

Derivatives of piperidine, specifically pyridine-2-carboxamidonetropsin and 1-methylimidazole-2-carboxamidonetropsin, have been shown to bind to the minor groove of double-helical DNA. nih.gov These molecules, which are analogs of the natural products netropsin (B1678217) and distamycin A, form antiparallel side-by-side dimers within the DNA minor groove. nih.gov The binding affinity and sequence specificity of these interactions have been quantitatively determined, revealing that substitutions in the molecular structure can significantly alter binding preferences. nih.gov

The binding affinities of these compounds to different DNA sequences have been measured, demonstrating the potential for sequence-specific recognition. For example, the binding affinities of pyridine-2-carboxamidonetropsin (2-PyN) and 1-methylimidazole-2-carboxamidonetropsin (2-ImN) to specific 5-base pair sites on DNA have been characterized. nih.gov

The following table presents the binding affinities of these related compounds to different DNA sequences.

| Compound | DNA Binding Site | Binding Affinity (M⁻¹) |

| Pyridine-2-carboxamidonetropsin (2-PyN) | 5'-TTTTT-3' | 2.3 x 10⁵ nih.gov |

| Pyridine-2-carboxamidonetropsin (2-PyN) | 5'-TGTCA-3' | 2.7 x 10⁵ nih.gov |

| 1-methylimidazole-2-carboxamidonetropsin (2-ImN) | 5'-TTTTT-3' | < 5 x 10⁴ nih.gov |

| 1-methylimidazole-2-carboxamidonetropsin (2-ImN) | 5'-TGTCA-3' | 1.4 x 10⁵ nih.gov |

Investigation of Biological Pathways Modulated by this compound

This compound and its derivatives have been investigated for their ability to modulate various biological pathways, highlighting their potential as therapeutic agents. The core structure of these compounds allows for interactions with multiple cellular targets, leading to a range of biological effects.

A notable area of investigation is the antiproliferative activity of piperine-carboximidamide hybrids. These compounds have been designed and synthesized to target key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor), BRAF (B-Raf proto-oncogene), and CDK2 (Cyclin-Dependent Kinase 2). nih.gov The inhibition of these proteins can disrupt signaling pathways that are critical for cancer cell growth and survival. nih.gov For instance, certain piperine-carboximidamide hybrids have demonstrated potent inhibitory activity against EGFR, with IC₅₀ values in the nanomolar range. nih.gov

In the context of infectious diseases, piperidine carboxamides have been identified as potent and selective inhibitors of the proteasome in Plasmodium falciparum, the parasite responsible for malaria. nih.gov Specifically, these compounds target the chymotrypsin-like activity of the Pf20Sβ5 subunit of the proteasome. nih.gov This inhibition disrupts protein degradation pathways essential for the parasite's life cycle. Cryoelectron microscopy has revealed that these compounds bind to a previously untargeted region of the β5 active site, which is distant from the catalytic threonine residue. nih.gov

Furthermore, in silico studies have suggested that piperidine-based sulfo carboxamide derivatives may act as competitive inhibitors of the CCR5 receptor, which is a co-receptor for HIV entry into host cells. nih.gov This suggests a potential role for these compounds in modulating pathways related to viral infection. nih.gov

The table below summarizes the biological pathways modulated by piperidine-containing compounds and their mechanisms of action.

| Compound Class | Modulated Pathway/Target | Mechanism of Action |

| Piperine-carboximidamide hybrids | EGFR, BRAF, CDK2 signaling pathways | Inhibition of kinase activity nih.gov |

| Piperidine carboxamides | Proteasome degradation pathway in P. falciparum | Inhibition of Pf20Sβ5 chymotrypsin-like activity nih.gov |

| Sulfo carboxamide derivatives of Piperidine | HIV entry via CCR5 co-receptor | Competitive inhibition of CCR5 nih.gov |

Emerging Research Directions and Future Challenges for Piperidine 2 Carboximidamide

Development of Novel and Sustainable Synthetic Methodologies

The advancement of novel and sustainable synthetic routes is paramount for the efficient and environmentally responsible production of Piperidine-2-Carboximidamide and its analogues. Contemporary research efforts are focused on moving beyond traditional multi-step, resource-intensive syntheses towards greener and more atom-economical approaches.

Key areas of development include:

Catalytic Strategies: The use of transition metal and organocatalysis is being explored to facilitate the stereoselective synthesis of piperidine (B6355638) rings and the direct formation of the carboximidamide group. acs.orgnih.gov These methods often proceed under milder reaction conditions and can offer high yields and enantioselectivities. acs.org

Biocatalysis: Enzymes are being investigated as catalysts for key synthetic steps, offering high specificity and operating in aqueous media under mild conditions. Current time information in North Yorkshire, GB.stanford.edu This approach aligns with the principles of green chemistry by reducing the reliance on hazardous reagents and solvents. nih.gov Lipases, for instance, have been shown to catalyze the formation of C-N bonds in Mannich-type reactions for the synthesis of heterocyclic compounds. semanticscholar.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved yields, reduced reaction times, and safer handling of reactive intermediates. This technology is particularly amenable to the scale-up of synthetic processes.

| Synthetic Approach | Key Advantages | Representative Catalyst/System |

| Organocatalysis | Metal-free, mild conditions, stereoselectivity | Proline derivatives, thioureas |

| Biocatalysis | High specificity, aqueous media, sustainability | Imine reductases, lipases, transaminases |

| Flow Chemistry | Enhanced process control, scalability, safety | Microreactors, packed-bed reactors |

| Multicomponent Reactions | Atom economy, reduced waste, operational simplicity | Passerini, Ugi, and Mannich reactions |

This table provides a summary of emerging sustainable synthetic methodologies applicable to the synthesis of complex molecules like this compound.

Application of Advanced Spectroscopic and Imaging Techniques for Real-time Interaction Monitoring

Understanding the molecular interactions of this compound with its biological targets is crucial for elucidating its mechanism of action and for guiding further optimization. Advanced spectroscopic and imaging techniques are enabling the real-time monitoring of these interactions in increasingly complex biological environments.

Notable techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is a powerful tool for studying the conformation of piperidine derivatives in solution and for mapping their binding sites on target proteins. ias.ac.inacs.orgresearchgate.netrsc.org Saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping are particularly valuable for characterizing ligand-protein interactions. nih.gov

Mass Spectrometry (MS): Native mass spectrometry allows for the study of non-covalent protein-ligand complexes, providing information on binding stoichiometry and affinity. nih.gov Affinity-based MS approaches can help identify the direct binding partners of small molecules in complex biological samples. semanticscholar.orgresearchgate.net

Optical Spectroscopy: Techniques such as fluorescence spectroscopy, surface plasmon resonance (SPR), and Fourier-transform infrared (FTIR) spectroscopy provide real-time kinetic and thermodynamic data on ligand-receptor binding. researchgate.net

In-vivo Imaging: The development of fluorescently labeled derivatives of this compound, coupled with advanced microscopy techniques like multiphoton fluorescence anisotropy microscopy, could enable the visualization of drug-target engagement at the subcellular level in living cells and organisms. h1.co This allows for the direct measurement and mapping of drug-target interactions in a physiologically relevant context. h1.co

| Technique | Information Gained | Key Application |

| NMR Spectroscopy | Binding site mapping, conformational analysis, affinity | Detailed structural characterization of interactions |

| Mass Spectrometry | Binding stoichiometry, identification of binding partners | Target identification and validation |

| Fluorescence Spectroscopy | Binding affinity (Kd), kinetics (kon, koff) | High-throughput screening and kinetic analysis |

| In-vivo Imaging | Subcellular localization, real-time target engagement | Visualization of drug action in living systems |

This table outlines advanced techniques for monitoring molecular interactions, which are critical for understanding the biological activity of this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Interaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netarxiv.org For this compound, these computational tools can be leveraged to:

Predict Biological Activity: Deep learning models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential therapeutic effects of novel this compound derivatives. stanford.edu

Identify Potential Targets: AI algorithms can analyze the structural features of this compound and screen it against vast databases of protein structures to identify potential biological targets. jku.at

Optimize Molecular Properties: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, enabling the in silico optimization of drug-like characteristics before synthesis.

De Novo Design: Generative AI models can design novel this compound analogues with desired properties, expanding the chemical space for exploration.

| AI/ML Application | Objective | Representative Model/Algorithm |

| Virtual Screening | Identify hit compounds from large libraries | Docking simulations, pharmacophore modeling |

| QSAR Modeling | Predict biological activity from chemical structure | Random forests, support vector machines, neural networks |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles | Graph neural networks, deep learning models |

| De Novo Design | Generate novel molecular structures | Recurrent neural networks (RNNs), generative adversarial networks (GANs) |

This table summarizes the application of AI and machine learning in the design and development of new compounds, a strategy highly relevant for the future of this compound research.

Exploration of Undiscovered Biological Targets and Molecular Pathways

While the piperidine scaffold is present in drugs acting on a wide range of targets, the specific biological activities of this compound are yet to be fully elucidated. A key research direction is the unbiased identification of its molecular targets and the pathways it modulates.

Approaches to achieve this include:

Phenotypic Screening: High-content screening of this compound in various cell-based assays can reveal unexpected biological effects and provide clues about its mechanism of action.

Chemical Proteomics: Affinity-based probes derived from this compound can be used to isolate its binding partners from cell lysates, which can then be identified by mass spectrometry. pnas.orgnih.gov

Computational Target Prediction: As mentioned in the previous section, in silico methods can predict potential targets based on structural similarity to known ligands and by docking the compound into the binding sites of a wide array of proteins. sciengpub.irresearchgate.net

Transcriptomics and Metabolomics: Analyzing changes in gene expression and metabolite levels in cells treated with this compound can provide insights into the molecular pathways affected by the compound.

The piperidine nucleus is known to be a key structural feature in molecules targeting a variety of receptors and enzymes, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes. mdpi.comnih.govacs.org The carboximidamide moiety, on the other hand, can act as a bioisostere for other functional groups and is known to be important for the activity of certain enzyme inhibitors and receptor antagonists. nih.govnih.gov The combination of these two functionalities in this compound suggests a broad potential for interacting with a diverse range of biological targets.

Design of Highly Selective Molecular Probes for Specific Biochemical Processes

The development of highly selective molecular probes based on the this compound scaffold can provide invaluable tools for studying specific biochemical processes in vitro and in vivo. These probes are designed to interact with a specific target and produce a measurable signal, such as fluorescence or a change in mass.

Design strategies for such probes include:

Fluorescent Probes: Attaching a fluorophore to the this compound core can allow for the visualization of its target within cells and tissues. acs.org The design of such probes requires careful consideration to ensure that the fluorescent tag does not interfere with target binding.

Activity-Based Probes (ABPs): These probes contain a reactive group that forms a covalent bond with the active site of a target enzyme, allowing for its specific labeling and identification.

Bioorthogonal Probes: Incorporating a bioorthogonal handle, such as an azide (B81097) or an alkyne, into the this compound structure allows for its subsequent labeling with a reporter molecule through a highly specific chemical reaction that does not interfere with biological processes. nih.govacs.orgresearchgate.netnih.gov This enables a two-step labeling strategy for target identification and imaging. rsc.org

The creation of a toolbox of molecular probes derived from this compound will not only facilitate the study of its own biological functions but also contribute to a broader understanding of the roles of its targets in health and disease.

Q & A

Q. What are the standard synthetic routes for Piperidine-2-Carboximidamide, and how are intermediates characterized?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or reductive amination of piperidine derivatives. Key intermediates (e.g., piperidine-2-carbonitrile) are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Chromatographic methods (HPLC, TLC) monitor reaction progress. Detailed protocols should include solvent systems, temperature controls, and purification steps (e.g., recrystallization or column chromatography) to ensure reproducibility .

Q. What spectroscopic techniques are critical for validating the purity of this compound?

Methodological Answer: Purity validation requires a combination of techniques:

- ¹H/¹³C NMR : To confirm proton and carbon environments, ensuring no residual solvents or byproducts.

- FT-IR : To verify functional groups (e.g., amidine C=N stretching at ~1650 cm⁻¹).

- Melting Point Analysis : To assess crystallinity and consistency with literature values.

- Elemental Analysis (EA) : To confirm elemental composition within ±0.4% deviation.

Document spectral data in tabular form, comparing observed values to theoretical predictions .

Q. How should researchers design a literature review for this compound-related studies?

Methodological Answer: Follow a systematic approach:

Database Selection : Use PubMed, SciFinder, and Web of Science with keywords (e.g., "this compound synthesis," "pharmacological activity").

Inclusion/Exclusion Criteria : Prioritize peer-reviewed articles (past 10 years) and exclude non-relevant applications (e.g., industrial-scale synthesis).

Critical Appraisal : Evaluate experimental rigor (e.g., sample sizes, statistical methods) and highlight gaps (e.g., limited in vivo toxicity data).

Use tools like PRISMA flowcharts to document the review process .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Address discrepancies through:

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables (e.g., assay conditions, cell lines).

- Dose-Response Replication : Reproduce conflicting experiments under standardized conditions (e.g., IC₅₀ assays with identical concentrations and controls).

- Structural-Activity Relationship (SAR) Modeling : Use computational tools (e.g., molecular docking) to correlate structural modifications with activity variations.

Publish negative results to clarify limitations .

Q. What experimental design considerations are critical for optimizing this compound’s pharmacokinetic profile?

Methodological Answer: Optimize pharmacokinetics via:

- Solubility Studies : Test in physiologically relevant media (e.g., PBS at pH 7.4) using shake-flask or HPLC methods.

- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation.

- In Vivo PK Modeling : Conduct tiered studies (rodent → non-rodent) with LC-MS/MS quantification of plasma concentrations.

Include positive controls (e.g., propranolol for permeability) and validate methods using FDA/EMA guidelines .

Q. How can researchers apply the FINER criteria to formulate hypotheses about this compound’s mechanism of action?

Methodological Answer: Use the FINER framework:

- Feasible : Ensure access to required tools (e.g., CRISPR for target validation).

- Interesting : Focus on understudied pathways (e.g., mitochondrial apoptosis in cancer).

- Novel : Propose unique targets (e.g., epigenetic regulators vs. conventional kinases).

- Ethical : Adhere to IACUC protocols for animal studies.

- Relevant : Align with global health priorities (e.g., antimicrobial resistance).

Pilot studies should test feasibility before large-scale funding requests .

Q. What statistical methods are recommended for analyzing dose-dependent toxicity data?

Methodological Answer:

- Probit Analysis : Calculate LD₅₀/LC₅₀ values with 95% confidence intervals.

- ANOVA with Post-Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Time-to-Event Analysis : Use Kaplan-Meier curves for survival studies.

Report effect sizes and power calculations to justify sample sizes. Open-source tools like R or GraphPad Prism ensure transparency .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.